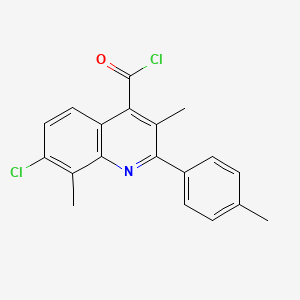

7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride

Description

7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride is a halogenated quinoline derivative characterized by a quinoline backbone substituted with chlorine at position 7, methyl groups at positions 3 and 8, and a 4-methylphenyl group at position 2. The carbonyl chloride moiety at position 4 enhances its reactivity, making it a valuable intermediate in synthesizing amides, esters, and other functionalized quinolines for pharmaceutical and materials science applications .

Propriétés

IUPAC Name |

7-chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2NO/c1-10-4-6-13(7-5-10)17-12(3)16(19(21)23)14-8-9-15(20)11(2)18(14)22-17/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAQZEKCJDXLFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analyse Biochimique

Biochemical Properties

7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride plays a crucial role in biochemical reactions, particularly in proteomics research. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of key signaling molecules such as kinases and phosphatases, which play critical roles in cell growth, differentiation, and apoptosis. Additionally, this compound can alter gene expression profiles by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This compound can inhibit enzyme activity by forming covalent bonds with the enzyme’s active site, leading to a decrease in the enzyme’s catalytic efficiency. Additionally, it can activate or inhibit signaling pathways by binding to specific receptors on the cell surface, thereby influencing downstream signaling events and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been associated with sustained modulation of cellular processes, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as modulation of enzyme activity and signaling pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound’s effects on metabolic flux and metabolite levels are significant, as they can influence overall cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may bind to various proteins, influencing its localization and accumulation. The distribution of this compound within different tissues can affect its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence energy production and apoptosis.

Activité Biologique

7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. Its unique structural features allow for various interactions with biological targets, making it a subject of interest in pharmacological research.

The compound has the molecular formula and a molecular weight of approximately 364.26 g/mol. It is characterized by the presence of a chloro group, methyl groups, and a quinoline structure, which are known to influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 364.26 g/mol |

| CAS Number | 1160257-02-2 |

| Density | 1.335 g/cm³ |

| Boiling Point | 479.7 °C |

| Flash Point | 243.9 °C |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may exert its effects through:

- Inhibition of Enzymatic Activity : The carbonyl chloride moiety is reactive towards nucleophiles, potentially leading to the formation of amides or esters that can interact with enzymes.

- Interference with Cellular Pathways : The quinoline structure allows for interactions with receptors and enzymes involved in critical cellular pathways, possibly influencing processes such as apoptosis and cell proliferation.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Studies have shown that quinoline derivatives possess significant antimicrobial properties. The presence of chlorine and methyl groups may enhance this activity by increasing lipophilicity and facilitating membrane penetration.

- Anticancer Properties : Preliminary investigations suggest that the compound may inhibit the growth of various cancer cell lines. For instance, it has been noted to exhibit cytotoxic effects against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines .

- Neuroprotective Effects : Some derivatives of quinoline have been studied for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies

Several studies have explored the biological activities of quinoline derivatives similar to this compound:

- Study on Anticancer Activity : A study focusing on a related quinoline derivative demonstrated an IC50 value of approximately 92 μM against a panel of cancer cell lines, indicating moderate cytotoxicity . This suggests that modifications to the quinoline structure could enhance anticancer efficacy.

- Antimicrobial Research : Research conducted on various quinoline compounds has shown effectiveness against both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .

Applications De Recherche Scientifique

Medicinal Chemistry

7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride serves as a key intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can enhance biological activity against specific targets.

Table 1: Synthesis of Pharmaceutical Compounds Using this compound

This compound has been investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for further therapeutic development.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Materials Science

The compound's reactivity allows it to be utilized in the development of advanced materials. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials.

Table 2: Applications in Materials Science

| Application | Description | Benefits |

|---|---|---|

| Polymer Additive | Enhances thermal stability | Improved durability |

| Coating Material | Provides protective layers | Corrosion resistance |

| Sensor Development | Used in chemical sensors | High sensitivity |

Comparaison Avec Des Composés Similaires

Substituent Position and Electronic Effects

- 8-Chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride (): Differs in the chloro substituent position (8 vs. 7) and the 3-propoxyphenyl group.

- 6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride (): Features methyl groups at positions 6 and 8 instead of 3 and 6. The 6-methyl group could increase steric bulk near the carbonyl chloride, affecting reaction kinetics compared to the target compound’s 3-methyl substituent .

- 7,8-Dimethyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride (): Replaces the 4-methylphenyl group with a pyridinyl ring. The electron-deficient pyridine moiety may enhance electrophilicity at the carbonyl carbon compared to the electron-donating methylphenyl group in the target compound .

Impact of Halogenation

- The 7-chloro substituent in the target compound contrasts with 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k, ), where chlorine is on the phenyl ring. Chlorine at the quinoline core (position 7) likely increases the electron-withdrawing effect on the carbonyl group, enhancing its electrophilicity compared to phenyl-substituted chlorines .

Physical and Chemical Properties

Melting Points and Solubility

- Derivatives like N-Hydroxy-4-(4-(2-(m-Tolyl)quinoline-4-carbonyl)piperazin-1-yl)benzamide (D9, ) exhibit melting points of 223–225°C (ethanol). The target compound’s 3,8-dimethyl and 7-chloro groups may increase crystallinity and melting point compared to D9’s m-tolyl substituent .

- 6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride () has higher hydrophobicity due to the propyl group, whereas the target compound’s 4-methylphenyl group balances hydrophobicity and steric effects .

Reactivity

- The carbonyl chloride group in the target compound is highly reactive toward nucleophiles, similar to 2-Phenylquinoline-4-carboxyl chloride (), which forms carbamides and amides with amines. Substituents like 7-chloro may slightly deactivate the carbonyl carbon compared to non-halogenated analogs .

Spectroscopic Data

- NMR Shifts (): For D9 (m-tolyl substituent), ¹H NMR shows aromatic protons at δ 7.2–8.5 ppm. The target compound’s 4-methylphenyl group would likely upfield-shift adjacent protons due to the electron-donating methyl group, whereas the 7-chloro substituent deshields nearby protons .

- IR Spectroscopy : Analogous compounds (e.g., 4k in ) show carbonyl stretches near 1680–1720 cm⁻¹. The target compound’s carbonyl chloride is expected to absorb at higher frequencies (~1750 cm⁻¹) due to increased electron withdrawal .

Méthodes De Préparation

Preparation Methods Analysis

General Synthetic Strategy

The preparation of 7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride generally involves:

- Construction of the quinoline core with appropriate methyl and chloro substituents.

- Introduction of the 4-(4-methylphenyl) substituent at position 2.

- Conversion of the quinoline-4-carboxylic acid or related intermediate into the corresponding carbonyl chloride.

Key Synthetic Steps and Conditions

Quinoline Core Assembly and Substitution

- Starting from 7-substituted-4-chloroquinoline derivatives, nucleophilic aromatic substitution reactions are employed to install amine or aryl substituents at position 2 or 4.

- For example, reaction of 7-substituted-4-chloroquinoline with substituted anilines or aryl amines in polar aprotic solvents (e.g., 2-ethoxyethanol) with catalytic pyridine hydrochloride at elevated temperatures (around 100–130 °C) facilitates substitution at the 4-position.

- Methyl groups at positions 3 and 8 are introduced via methylation reactions or by starting from appropriately substituted precursors.

Formation of Carbonyl Chloride Functional Group

- Conversion of quinoline-4-carboxylic acid or quinoline-4-carbonyl intermediates to the corresponding carbonyl chloride is typically achieved by treatment with chlorinating agents such as phosphorus oxychloride (POCl₃).

- The reaction is conducted by heating the quinoline-4-carboxylic acid derivative with POCl₃ at temperatures around 100–110 °C for 30–60 minutes.

- After completion, the reaction mixture is concentrated under reduced pressure, and the crude carbonyl chloride is purified by trituration or recrystallization.

Purification Techniques

- Organic layers are washed sequentially with aqueous sodium bicarbonate, water, and brine to remove acidic impurities.

- Drying over anhydrous sodium sulfate or magnesium sulfate is standard before solvent removal.

- Final compounds are purified by recrystallization from solvent mixtures such as hexane/chloroform or hexane/ethyl acetate.

- Flash column chromatography using gradients of ethyl acetate in hexane is also employed for purification.

Detailed Research Findings and Data

Representative Synthetic Procedure (Adapted from Literature)

Analytical Data Summary

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₉H₁₅Cl₂NO |

| Molecular Weight | 344.24 g/mol |

| CAS Number | 1160257-02-2 |

| Melting Point | Not explicitly reported, typically 140–180 °C range for similar quinoline derivatives |

| Purification Solvents | Hexane, chloroform, ethyl acetate, methylene chloride |

| Reaction Solvents | 2-Ethoxyethanol, dichloromethane, DMF |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) |

Comparative Notes on Preparation Approaches

| Aspect | Method A: Direct Chlorination with POCl₃ | Method B: Nucleophilic Substitution then Chlorination |

|---|---|---|

| Starting Material | Quinoline-4-carboxylic acid or amide derivatives | 7-chloro-4-chloroquinoline with aryl amine substitution |

| Reaction Conditions | Heating with POCl₃ at ~105 °C | Stepwise: substitution at 4-position then chlorination |

| Advantages | Straightforward chlorination step | Allows introduction of diverse substituents before chlorination |

| Disadvantages | Requires pure acid intermediate | Multi-step, longer synthesis time |

| Purification | Recrystallization, solvent washes | Chromatography and recrystallization |

Q & A

Q. Basic

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acyl chloride) .

- NMR : ¹H NMR resolves methyl and aryl protons (e.g., δ 2.5–3.0 ppm for CH₃ groups; aromatic protons split due to substituent effects). ¹³C NMR confirms quaternary carbons and chlorine-induced deshielding .

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight (e.g., [M+H]⁺ for C₁₉H₁₆Cl₂NO) and fragmentation patterns .

What purification strategies are effective for isolating high-purity product?

Q. Basic

- Recrystallization : Use ethanol or methanol to remove by-products, leveraging solubility differences .

- Column Chromatography : Silica gel with hexane/ethyl acetate gradients separates isomers or unreacted intermediates .

- HPLC : Reverse-phase C18 columns resolve polar impurities, especially for biological assay-grade material .

How does regioselectivity in quinoline synthesis impact the formation of undesired isomers?

Advanced

Regioselectivity is influenced by electron-donating/withdrawing groups and catalysts. For example, Grubbs second-generation catalyst promotes cross-metathesis to favor substitution at the 2- and 4-positions, minimizing 3-substituted by-products . Computational modeling (DFT) predicts transition-state energies to optimize site-specific reactions .

How can researchers resolve contradictions in synthetic yields reported across different methods?

Q. Advanced

- Control Experiments : Replicate protocols with strict monitoring of temperature, moisture, and catalyst activity .

- In Situ Spectroscopy : Track reaction progress via real-time NMR or IR to identify bottlenecks (e.g., intermediate hydrolysis) .

- By-Product Analysis : Use LC-MS to detect side products (e.g., dechlorinated species) and adjust stoichiometry .

What computational methods predict the reactivity of this compound in nucleophilic acyl substitution?

Q. Advanced

- Density Functional Theory (DFT) : Calculates electrophilicity at the carbonyl carbon, guiding solvent (e.g., DMF vs. THF) and nucleophile selection .

- Molecular Dynamics (MD) : Simulates steric effects from the 3,8-dimethyl groups on reaction pathways .

What are the recommended handling and storage conditions to ensure stability?

Q. Basic

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis .

- Handling : Use dry glassware, avoid moisture, and employ PPE (gloves, goggles) due to acyl chloride’s lachrymatory properties .

How do substituent modifications at the 4-position influence biological activity?

Advanced

Replacing the carbonyl chloride with amides or esters alters pharmacokinetics. For example, bulkier groups at the 4-position enhance membrane permeability but may reduce target binding . SAR studies using in vitro assays (e.g., enzyme inhibition) systematically evaluate substitutions .

What crystallographic techniques elucidate intermolecular interactions in this compound?

Q. Advanced

- Single-Crystal X-ray Diffraction : Resolves packing motifs (e.g., C–H⋯O/Cl hydrogen bonds) and torsional angles between aryl groups .

- Powder XRD : Assesses polymorphism, critical for formulation stability .

How can solubility challenges in biological assays be mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.